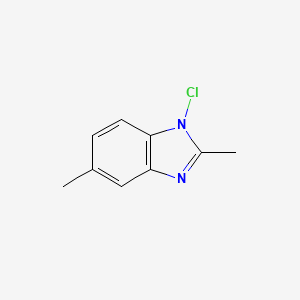

1-Chloro-2,5-dimethyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96048-73-6 |

|---|---|

Molecular Formula |

C9H9ClN2 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

1-chloro-2,5-dimethylbenzimidazole |

InChI |

InChI=1S/C9H9ClN2/c1-6-3-4-9-8(5-6)11-7(2)12(9)10/h3-5H,1-2H3 |

InChI Key |

ONBBLVHVTJMZKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)C)Cl |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 1 Chloro 2,5 Dimethyl 1h Benzimidazole

Halogen Atom-Mediated Reactivity: Electrophilicity and Nucleophilic Substitution Pathways

The chlorine atom attached to the nitrogen at the 1-position of the benzimidazole (B57391) ring is the primary center of electrophilic reactivity in 1-Chloro-2,5-dimethyl-1H-benzimidazole. Unlike the relatively inert C-Cl bonds, the N-Cl bond in N-chloro compounds is polarized, rendering the chlorine atom susceptible to attack by nucleophiles. This electrophilicity is a known characteristic of N-halo compounds, including N-chlorobenzimidazoles, which can act as efficient halogen bond donors. researchgate.netrsc.org

The reactivity of the N-Cl bond facilitates nucleophilic substitution reactions. While direct studies on this compound are not extensively detailed, the behavior of analogous compounds provides significant insight. For instance, 2-Chloro-1-methylbenzimidazole readily undergoes substitution reactions with strong nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org This suggests that the N-chloro analogue would be even more susceptible to nucleophilic attack, where a nucleophile (Nu⁻) would attack the electrophilic chlorine, leading to the formation of a benzimidazolyl anion and a chlorinated nucleophile (Nu-Cl).

Alternatively, the reaction can proceed via a pathway where the nucleophile attacks the nitrogen atom, displacing the chloride ion. This is a common pathway for substitution reactions on heterocyclic systems. researchgate.net The presence of electron-donating methyl groups at the C2 and C5 positions may modulate the electrophilicity of the ring system and the N-Cl bond, but the fundamental reactivity pattern is expected to remain. The general mechanism for nucleophilic substitution is a key aspect of benzimidazole chemistry. researchgate.net

Reactivity of Methyl Groups at C2 and Aromatic Positions

The two methyl groups, located at the C2 and C5 positions, exhibit different reactivity profiles based on their electronic environment.

Aldol-Type Condensations and Related Carbonyl Reactivity

The methyl group at the C2 position is particularly reactive due to the influence of the adjacent nitrogen atoms in the imidazole (B134444) ring. The protons on this methyl group are acidic and can be abstracted by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably Aldol-type condensations with aldehydes and ketones. nih.gov

In a typical reaction, the C2-methyl carbanion attacks the carbonyl carbon of an aldehyde, leading to the formation of a β-hydroxy intermediate. researchgate.net Subsequent dehydration of this intermediate yields a 2-styryl-benzimidazole derivative. This type of condensation is a fundamental method for synthesizing more complex benzimidazole derivatives. rsc.orgsemanticscholar.orgnih.gov In contrast, the methyl group at the C5 position, being attached to the benzene (B151609) ring, is significantly less acidic and does not typically participate in Aldol-type condensations under similar conditions.

Table 1: Aldol-Type Condensation of the C2-Methyl Group

| Reactant | Reagent | Intermediate Product | Final Product |

|---|

Oxidation Reactions of Alkyl Substituents

The alkyl substituents on the benzimidazole ring can undergo oxidation reactions. The C2 and C5 methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl groups, depending on the oxidizing agent and reaction conditions. Oxidative reactions of related tetrahydrobenzimidazole derivatives have been studied, highlighting the susceptibility of the benzimidazole system and its substituents to oxidation. nih.gov For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially convert the methyl groups into carboxylic acids, yielding benzimidazole-2,5-dicarboxylic acid derivatives. Milder oxidizing agents might allow for the selective oxidation to aldehydes.

Imidazole Ring Cleavage and Rearrangement Processes

While the benzimidazole ring is generally stable, it can undergo cleavage or rearrangement under specific, often harsh, conditions. Photochemical reactions, for example, have been shown to induce imidazole ring cleavage in certain 2-substituted benzimidazoles, such as 2-trifluoromethylbenzimidazole and benzimidazole-2-thiol. This suggests that irradiation of this compound with ultraviolet light could potentially lead to the breakdown of the heterocyclic ring system.

Rearrangement reactions are also a possibility for this molecule. byjus.com One potential transformation is a rearrangement involving the migration of the chlorine atom from the nitrogen to a position on the benzene ring, analogous to the Orton rearrangement of N-haloanilides. tmv.ac.in Such rearrangements typically occur under acidic conditions. wiley-vch.delibretexts.org Another possibility includes skeletal rearrangements of the benzimidazole core itself, although these are less common and would require significant energy input. acs.org

Functionalization of the Benzimidazole Core for Derivative Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a wide array of functionalized derivatives, owing to the reactivity of its various components.

Phosphorylation and Phosphonate (B1237965) Derivative Formation

The synthesis of benzimidazole phosphonates is a significant area of research due to the biological activities of these compounds. rsc.orgrsc.org The chlorine atom on the benzimidazole ring can be displaced by phosphorus nucleophiles to form C-P or N-P bonds. For instance, 2-chlorobenzimidazole (B1347102) derivatives are known to react with trialkyl phosphites in a reaction akin to the Michaelis-Arbuzov reaction to yield the corresponding phosphonates. ekb.eg

In this reaction, the phosphite (B83602) attacks the electrophilic carbon (or in the case of the N-chloro compound, potentially the nitrogen or chlorine atom), leading to an intermediate that subsequently rearranges to form the stable phosphonate derivative. The reaction of this compound with a phosphite could lead to a phosphoramidate (B1195095) derivative if the phosphite attacks the nitrogen atom. Alternatively, if the reaction proceeds via an initial attack on the chlorine, it could lead to different products. The synthesis of benzimidazole phosphonate derivatives is a versatile method for introducing phosphorus-containing moieties onto the heterocyclic core. ekb.egekb.eg

Table 2: Potential Phosphorylation Reaction

| Reactant | Reagent | Reaction Type | Potential Product |

|---|

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of an amine group at the 1-position of this compound via nucleophilic substitution would involve the displacement of the chloride ion by an amine nucleophile. Such reactions are characteristic of N-halo compounds, where the nitrogen-halogen bond can be susceptible to nucleophilic attack.

The general reaction scheme would be as follows:

Table 1: Hypothetical Nucleophilic Substitution Reactions for Amine Introduction

| Amine Nucleophile | Expected Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 1-Amino-2,5-dimethyl-1H-benzimidazole | Not reported | Not reported | N/A |

| Diethylamine | 1-(Diethylamino)-2,5-dimethyl-1H-benzimidazole | Not reported | Not reported | N/A |

| Aniline | 1-(Phenylamino)-2,5-dimethyl-1H-benzimidazole | Not reported | Not reported | N/A |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Thioester and Amidoxime (B1450833) Derivative Synthesis

The direct synthesis of thioester and amidoxime derivatives from this compound is not a commonly documented transformation.

Thioester Derivatives:

The formation of a thioester derivative would conceptually involve the reaction of the N-chloro compound with a thiocarboxylate salt or a related sulfur nucleophile. This would result in the formation of an N-S bond, leading to an N-acylthio-benzimidazole derivative.

A plausible, though unconfirmed, reaction could be:

Current literature on benzimidazole thioester synthesis primarily focuses on the derivatization of 2-mercaptobenzimidazoles, where the sulfur atom is part of the heterocyclic ring system itself, rather than being introduced at the N1 position.

Amidoxime Derivatives:

The synthesis of amidoxime derivatives of benzimidazoles typically proceeds from the corresponding benzimidazole-nitrile precursors. These nitriles are treated with hydroxylamine (B1172632) to form the amidoxime functionality. There is no direct reported method for the conversion of a 1-chloro-benzimidazole to an amidoxime derivative. Such a transformation would require a multi-step synthetic route, for which no specific examples involving this compound have been found.

Table 2: Status of Thioester and Amidoxime Derivative Synthesis

| Derivative | Synthetic Precursor | Status for this compound |

| Thioester | Typically 2-mercaptobenzimidazoles | No direct synthesis method reported |

| Amidoxime | Typically benzimidazole-nitriles | No direct synthesis method reported |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 1-Chloro-2,5-dimethyl-1H-benzimidazole is expected to reveal distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their chemical shifts (δ) and coupling constants (J) are influenced by their position relative to the methyl group at C5 and the fused imidazole (B134444) ring. The proton at C4 would likely appear as a singlet or a narrow doublet, while the protons at C6 and C7 would exhibit coupling to each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 7.3 - 7.6 | s or d | - |

| H6 | 7.0 - 7.3 | d | 8.0 - 8.5 |

| H7 | 7.2 - 7.5 | d | 8.0 - 8.5 |

| 2-CH₃ | 2.5 - 2.8 | s | - |

| 5-CH₃ | 2.3 - 2.6 | s | - |

(Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in the structure. The spectrum would show signals for the five aromatic CH carbons, the two quaternary carbons of the benzene ring (C3a and C7a), the C2 carbon of the imidazole ring, and the two methyl carbons.

The chemical shift of the C2 carbon is characteristically found at a lower field due to its position between two nitrogen atoms. The presence of the N-chloro group is expected to deshield the adjacent carbons (C2 and C7a) significantly. The carbons of the benzene ring (C4, C5, C6, C7, C3a, C7a) will have chemical shifts in the typical aromatic range, with variations depending on the substitution pattern. The two methyl carbons will appear as sharp signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C3a | 130 - 135 |

| C4 | 110 - 120 |

| C5 | 135 - 140 |

| C6 | 120 - 125 |

| C7 | 115 - 125 |

| C7a | 140 - 145 |

| 2-CH₃ | 12 - 16 |

| 5-CH₃ | 20 - 23 |

(Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ugm.ac.idbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically confirming the connectivity between the H6 and H7 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C4, C6, C7, and the two methyl carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern by observing through-space interactions between, for example, the 5-CH₃ protons and the H4 and H6 protons. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. journalijdr.com The molecular formula of this compound is C₉H₉ClN₂, corresponding to a molecular weight of approximately 180.63 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. scispace.com

The fragmentation of benzimidazole (B57391) derivatives typically involves the cleavage of the imidazole ring and the loss of substituents. scispace.comresearchgate.net For this compound, key fragmentation pathways could include:

Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.

Loss of a methyl radical (•CH₃) from either the C2 or C5 position to yield fragments at [M-15]⁺.

Cleavage of the imidazole ring, potentially leading to the loss of HCN or related fragments. journalijdr.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 180/182 | [C₉H₉ClN₂]⁺ (Molecular Ion, M⁺) |

| 165/167 | [M - CH₃]⁺ |

| 145 | [M - Cl]⁺ |

| 90 | Benzimidazole ring fragment |

| 77 | Phenyl fragment [C₆H₅]⁺ |

(Note: Predicted fragments based on common fragmentation patterns of related compounds.)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands. Unlike its N-H analogue, it would lack the broad N-H stretching band typically seen around 3200-3400 cm⁻¹. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the imidazole and benzene rings would result in a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations would be present in the 1300-650 cm⁻¹ fingerprint region.

N-Cl stretching: The N-Cl bond vibration is expected to appear in the 800-600 cm⁻¹ range, though it can be weak and difficult to assign definitively.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data, particularly for the C=C and C-C stretching modes of the aromatic system.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2850 | Aliphatic C-H stretching (CH₃) |

| 1620 - 1580 | C=N stretching (imidazole ring) |

| 1550 - 1450 | C=C stretching (aromatic ring) |

| 1460 - 1440 | Asymmetric CH₃ bending |

| 1380 - 1370 | Symmetric CH₃ bending |

| 800 - 600 | N-Cl stretching |

(Note: Predicted frequencies based on characteristic group frequencies and data for similar compounds.)

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm its empirical formula. For this compound (C₉H₉ClN₂), the theoretical elemental composition can be precisely calculated. An experimental result that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values would validate the proposed molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₉H₉ClN₂)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 59.84% |

| Hydrogen | H | 1.008 | 5.02% |

| Chlorine | Cl | 35.453 | 19.63% |

| Nitrogen | N | 14.007 | 15.51% |

| Total | | | 100.00% |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical behavior and physical properties.

In a hypothetical crystallographic analysis of this compound, the technique would be expected to confirm the covalent bonding network, including the precise locations of the chlorine atom at the N1 position and the methyl groups at the C2 and C5 positions of the benzimidazole ring. The planarity of the fused benzene and imidazole rings would also be a key structural aspect to be determined. smolecule.com

Furthermore, X-ray crystallography would elucidate the intermolecular forces that govern the packing of the molecules in the crystal lattice. These interactions, which can include hydrogen bonding and π-π stacking, are fundamental to the solid-state properties of the compound. smolecule.com

For comparative purposes, crystallographic data for other benzimidazole derivatives, such as 2-(4-chlorophenyl)-1H-benzimidazole, have been reported. researchgate.net Such studies provide valuable reference points for understanding the structural chemistry of this class of compounds and highlight the utility of X-ray crystallography in providing definitive structural evidence. researchgate.netasianpubs.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar compounds) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Note: The data in this table is hypothetical and represents expected values based on related structures. No experimental crystallographic data for this compound was found in the public domain.

Computational and Theoretical Investigations of 1 Chloro 2,5 Dimethyl 1h Benzimidazole and Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed in conjunction with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy in predicting molecular properties of benzimidazole (B57391) derivatives. sci-hub.boxmdpi.com

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule like 1-Chloro-2,5-dimethyl-1H-benzimidazole is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For benzimidazole and its derivatives, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles. sci-hub.box

For instance, in related benzimidazole structures, the fusion of the benzene (B151609) and imidazole (B134444) rings results in a planar bicyclic system. The substituents on this core, such as the chloro and methyl groups in this compound, will influence the final optimized geometry. The C-Cl bond length and the C-N bonds within the imidazole ring are of particular interest as they can affect the molecule's reactivity and electronic properties.

Conformational analysis is crucial for molecules with flexible substituent groups. While the benzimidazole core is rigid, the orientation of the methyl groups can be investigated to identify the most stable rotamers. The relative energies of different conformers are calculated to determine the global minimum energy structure, which is then used for subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzimidazole Analog (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| N1-C2 | 1.385 | |

| C2-N3 | 1.315 | |

| N1-C7a | 1.390 | |

| C4-C5 | 1.380 | |

| C5-C6 | 1.400 | |

| C6-C7 | 1.385 | |

| C7-C7a | 1.395 | |

| C3a-N3 | 1.390 | |

| C3a-C4 | 1.405 | |

| C-CH3 | 1.510 | |

| C4-C5-C6: 120.5 | ||

| N1-C2-N3: 110.8 | ||

| C2-N3-C3a: 108.5 |

Note: The data in this table is illustrative and based on typical values for chloro and methyl-substituted benzimidazole analogs. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). beilstein-journals.org Theoretical predictions of chemical shifts for benzimidazole derivatives have shown good correlation with experimental data. beilstein-journals.org The chemical shifts are sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups are expected to cause noticeable shifts in the ¹H and ¹³C NMR spectra compared to the unsubstituted benzimidazole.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. nih.gov Key vibrational modes for benzimidazole derivatives include the N-H stretching (if present), C-H stretching of the aromatic ring and methyl groups, C=N and C=C stretching vibrations of the benzimidazole core, and the C-Cl stretching frequency. mdpi.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes in a Substituted Benzimidazole Analog (Calculated at the B3LYP/6-311++G(d,p) level)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2900 |

| C=N Stretch | 1620 - 1580 |

| C=C Aromatic Stretch | 1550 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Cl Stretch | 800 - 600 |

Note: This table presents typical frequency ranges for the specified vibrational modes in related compounds.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. DFT provides several avenues to analyze the electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. semanticscholar.org

For benzimidazole derivatives, the HOMO is typically localized over the π-system of the bicyclic ring, while the LUMO is also distributed over the π-system. The presence of substituents like chloro and methyl groups can significantly alter the energies of these orbitals and, consequently, the HOMO-LUMO gap. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Benzimidazole Analog (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and representative of similar benzimidazole derivatives.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Understanding the charge distribution within a molecule provides insights into its electrostatic potential and reactive sites. Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular bonding, charge transfer, and hyperconjugative interactions. acadpubl.eunih.gov

NBO analysis provides information about the natural atomic charges, which can reveal the electrophilic and nucleophilic centers in the molecule. For this compound, the nitrogen atoms and the chlorine atom are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative atoms would likely be more electrophilic.

Furthermore, NBO analysis can quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of these stabilizing effects. acadpubl.eu

Reactivity Descriptors and Global Chemical Parameters

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.netbiointerfaceresearch.com These parameters, derived from conceptual DFT, provide a theoretical framework for understanding and predicting chemical behavior. nih.govmdpi.com

Some of the key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 4: Calculated Global Reactivity Descriptors for a Substituted Benzimidazole Analog (in eV)

| Descriptor | Value |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are derived from the representative HOMO and LUMO energies in Table 3 and are for illustrative purposes.

Electronegativity, Chemical Hardness, and Softness

Quantum chemical calculations are instrumental in determining the global reactivity descriptors of benzimidazole derivatives. These descriptors, including electronegativity (χ), chemical hardness (η), and softness (S), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electronegativity indicates a molecule's ability to attract electrons, while chemical hardness signifies its resistance to deformation of its electron cloud. Softness is the reciprocal of hardness and points to a molecule's polarizability.

For a series of benzimidazole-thiadiazole derivatives, DFT calculations have been employed to determine these properties. nih.gov A lower ionization potential, which is the negative of the HOMO energy, suggests a better electron-donating capability. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|

| Benzimidazole-thiadiazole derivative 5a | 3.89 | 2.54 | 0.20 |

| Benzimidazole-thiadiazole derivative 5b | 3.92 | 2.60 | 0.19 |

| Benzimidazole-thiadiazole derivative 5c | 3.95 | 2.62 | 0.19 |

| Benzimidazole-thiadiazole derivative 5d | 3.85 | 2.49 | 0.20 |

| Benzimidazole-thiadiazole derivative 5h | 3.83 | 2.45 | 0.20 |

Data for benzimidazole-thiadiazole derivatives is illustrative of the types of values obtained for this class of compounds.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are crucial concepts in understanding the reactivity of molecules. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capacity. These indices can be calculated from the HOMO and LUMO energies.

For some 1-benzyl-2-phenyl-1H-benzimidazole derivatives, these indices have been computed to assess their electron-donating and accepting capabilities. biointerfaceresearch.com Compounds with higher electron-donating power are better nucleophiles, while those with higher electron-accepting power are better electrophiles. biointerfaceresearch.com The nucleophilicity of benzimidazoles has been experimentally determined to be significant, though less than that of some other amines like DMAP. nih.gov

The following table provides examples of electrophilicity and electron-donating/accepting power for some benzimidazole analogs.

| Compound | Electrophilicity Index (ω) (eV) | Electron-Donating Power (ω⁻) (eV) | Electron-Accepting Power (ω⁺) (eV) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | 2.35 | 4.71 | 1.18 |

| 1-benzyl-2-(p-tolyl)-1H-benzimidazole (A2) | 2.84 | 5.68 | 1.77 |

| 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (A3) | 2.40 | 4.79 | 1.21 |

| 1-benzyl-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole (A4) | 4.07 | 8.13 | 3.60 |

| 1-benzyl-2-(4-nitrophenyl)-1H-benzimidazole (A5) | 4.74 | 9.28 | 4.74 |

Data for 1-benzyl-2-phenyl-1H-benzimidazole derivatives illustrates the impact of substituents on these reactivity indices. biointerfaceresearch.com

Advanced Computational Modeling Techniques

Beyond static DFT calculations, advanced computational techniques such as molecular dynamics simulations and theoretical evaluations of nonlinear optical properties provide a more dynamic and application-oriented understanding of this compound and its analogs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For benzimidazole derivatives, MD simulations can provide insights into their conformational flexibility, stability, and interactions with other molecules or biological targets. researchgate.netnih.gov These simulations are particularly valuable in drug design and materials science for understanding how these molecules behave in a dynamic environment. nih.gov

In the context of drug discovery, MD simulations have been used to study the stability of benzimidazole derivatives when bound to proteins, providing information on the strength and nature of the interactions. researchgate.netnih.gov For instance, the root mean square deviation (RMSD) of the protein backbone can be monitored throughout the simulation to assess the stability of the protein-ligand complex. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. Benzimidazole derivatives have been investigated for their NLO properties due to their conjugated π-electron systems. nih.govresearchgate.net Computational methods, often based on DFT, are used to calculate the first-order hyperpolarizability (β), a key parameter that determines the second-order NLO response of a molecule.

Studies on various benzimidazole derivatives have shown that their NLO properties can be tuned by introducing different substituent groups. biointerfaceresearch.com The presence of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values. biointerfaceresearch.com

The table below presents the calculated first-order hyperpolarizability for some 1-benzyl-2-phenyl-1H-benzimidazole derivatives, demonstrating the influence of substituents on the NLO response.

| Compound | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | 1.23 |

| 1-benzyl-2-(p-tolyl)-1H-benzimidazole (A2) | 1.54 |

| 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (A3) | 2.35 |

| 1-benzyl-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole (A4) | 0.89 |

| 1-benzyl-2-(4-nitrophenyl)-1H-benzimidazole (A5) | 3.45 |

Data for 1-benzyl-2-phenyl-1H-benzimidazole derivatives highlights the tunability of NLO properties through chemical modification. biointerfaceresearch.com

Research on Potential and Emerging Applications of 1 Chloro 2,5 Dimethyl 1h Benzimidazole in Non Biomedical Domains

Role as Versatile Chemical Intermediates in Organic Synthesis

Benzimidazole (B57391) derivatives are widely recognized as valuable intermediates in organic synthesis due to the reactive nature of the imidazole (B134444) ring. The presence of a chlorine atom at the 1-position, as in 1-Chloro-2,5-dimethyl-1H-benzimidazole, introduces a labile leaving group, making the compound a versatile precursor for the synthesis of a variety of other molecules. Although specific research detailing the synthetic applications of this compound is limited, the reactivity of similar N-chlorinated benzimidazoles suggests its potential as a key building block.

The N-Cl bond in such compounds is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the N1 position. This makes it a valuable intermediate for creating a library of N-substituted 2,5-dimethyl-1H-benzimidazole derivatives. These derivatives can then be further modified to produce more complex molecules with applications in agrochemicals and dye synthesis. For instance, the displacement of the chloro group by amines, alcohols, or thiols can lead to the formation of new C-N, C-O, and C-S bonds, respectively.

The synthesis of various biologically active compounds often relies on the functionalization of the benzimidazole core. Chloro-substituted benzimidazoles, in particular, serve as precursors in the production of certain fungicides and herbicides. The substitution pattern of the benzimidazole ring, including the methyl groups at the 2 and 5 positions, can influence the reactivity and selectivity of subsequent reactions, as well as the properties of the final products.

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Product Type | Potential Application of Product |

|---|---|---|

| Primary/Secondary Amines | N-Amino-2,5-dimethyl-1H-benzimidazole derivatives | Pharmaceuticals, Agrochemicals |

| Alcohols/Phenols | N-Alkoxy/N-Aryloxy-2,5-dimethyl-1H-benzimidazole derivatives | Organic synthesis intermediates |

| Thiols/Thiophenols | N-Thioalkyl/N-Thioaryl-2,5-dimethyl-1H-benzimidazole derivatives | Materials science precursors |

| Organometallic reagents (e.g., Grignard) | N-Alkyl/N-Aryl-2,5-dimethyl-1H-benzimidazole derivatives | Functional materials |

Applications in Materials Science Research

The field of materials science has seen a growing interest in organic molecules that can be used to create functional materials with tailored properties. Benzimidazole derivatives are attractive in this regard due to their rigid structure, thermal stability, and ability to coordinate with metal ions. While specific studies on this compound in materials science are not widely reported, the known applications of similar benzimidazoles point to several potential areas of research.

One of the most significant applications of benzimidazole derivatives in materials science is as ligands in coordination chemistry. The nitrogen atoms in the imidazole ring can donate their lone pair of electrons to form stable complexes with a variety of metal ions. These metal complexes can exhibit interesting photophysical, electronic, and catalytic properties. The substituents on the benzimidazole ring, such as the chloro and methyl groups in this compound, can modulate the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complex. These complexes have potential applications as catalysts, in light-emitting diodes (LEDs), and as sensors.

Furthermore, the benzimidazole core is a known chromophore, and its derivatives have been investigated as fluorescent whitening agents and dyes. The absorption and emission properties of these molecules can be tuned by altering the substituents on the benzimidazole ring system. The introduction of a chloro group at the N1 position could potentially influence the photophysical properties of 2,5-dimethyl-1H-benzimidazole, opening up possibilities for its use in the development of new dyes and pigments.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Application Area | Role of Benzimidazole Derivative | Potential Property/Function |

|---|---|---|

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Organic Ligand | Gas storage, Catalysis, Sensing |

| Organic Light-Emitting Diodes (OLEDs) | Host or Emitter Material | Efficient light emission |

| Dyes and Pigments | Chromophore | Color and fluorescence |

| Functional Polymers | Monomer or Additive | Thermal stability, High-performance materials |

Investigation as Corrosion Inhibitors

The protection of metals from corrosion is a critical industrial challenge, and organic corrosion inhibitors are widely used to mitigate this issue. Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive media. qu.edu.qa Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.

The adsorption of benzimidazole derivatives on a metal surface occurs through the heteroatoms (nitrogen) and the π-electrons of the aromatic rings. These molecules can displace water molecules from the metal surface and block the active sites for corrosion. The presence of substituents on the benzimidazole ring can significantly influence the inhibition efficiency. Electron-donating groups, such as methyl groups, can increase the electron density on the benzimidazole ring, enhancing its adsorption onto the metal surface. Conversely, the effect of a chloro group can be more complex, involving both inductive and mesomeric effects.

While specific experimental data on the corrosion inhibition performance of this compound is scarce, studies on other chlorinated benzimidazole derivatives have shown them to be effective inhibitors. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies can determine the effect of the inhibitor on the anodic and cathodic reactions of corrosion, while EIS provides information about the resistance of the protective film formed on the metal surface.

The adsorption of these inhibitors typically follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration and the surface coverage. Quantum chemical calculations are also employed to correlate the molecular structure of the inhibitors with their inhibition efficiency, providing insights into the adsorption mechanism at a molecular level.

Table 3: Representative Electrochemical Data for Benzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl (Data for illustrative purposes based on similar compounds)

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) from PDP | Inhibition Efficiency (%) from EIS |

|---|---|---|---|

| 2-Methylbenzimidazole | 1.0 | 85.2 | 87.5 |

| 5-Chlorobenzimidazole | 1.0 | 90.1 | 92.3 |

| 2,5-Dimethylbenzimidazole | 1.0 | 88.6 | 90.4 |

Other Chemical and Industrial Research Applications

Beyond the well-defined areas of organic synthesis, materials science, and corrosion inhibition, the unique chemical structure of this compound suggests its potential for exploration in other chemical and industrial research applications. The benzimidazole moiety is known for its thermal stability, which could make its derivatives suitable for use as thermal stabilizers for polymers.

In the agrochemical industry, beyond their use as fungicides, benzimidazole derivatives are continuously being explored for other applications, such as plant growth regulators. The specific substitution pattern of this compound could impart novel biological activities that are yet to be investigated.

Furthermore, in the field of analytical chemistry, benzimidazole derivatives can be used as chelating agents for the determination of metal ions. The ability of the imidazole ring to coordinate with metals could be exploited to develop new analytical methods for metal detection and quantification. The chloro- and dimethyl- substituents could influence the selectivity and sensitivity of such analytical reagents. The continued investigation into the fundamental properties and reactivity of this compound is likely to uncover further applications in diverse areas of chemical and industrial research.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes for Functionalized Benzimidazoles

The synthesis of benzimidazoles has traditionally relied on methods that involve harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. mdpi.comchemmethod.com The future of benzimidazole (B57391) synthesis lies in the adoption of green chemistry principles, aiming to develop routes that are not only efficient but also environmentally benign and economically viable. bohrium.comeprajournals.com

Future research should prioritize the development of catalytic systems that operate under mild conditions. This includes the exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs), nanoparticles, and functionalized solid supports, which offer advantages like high efficiency, easy recovery, and recyclability. nih.govrsc.orgnih.gov Photocatalysis, utilizing visible light to drive reactions, represents another promising frontier for the sustainable synthesis of benzimidazoles from readily available precursors. cnr.itresearchgate.net

Furthermore, the replacement of conventional volatile organic solvents is a critical goal. Research into alternative reaction media such as water, ionic liquids (ILs), and deep eutectic solvents (DES) has already shown promise for benzimidazole synthesis. mdpi.comresearchgate.net Solvent-free reaction conditions, including microwave-assisted synthesis and mechanochemistry (ball-milling), offer pathways to significantly reduce waste and energy consumption. nih.govrsc.org These methodologies align with the principles of green chemistry by minimizing the environmental footprint of chemical production. chemmethod.comjrtdd.com

| Method | Catalyst / System | Reaction Conditions | Key Advantages |

| Microwave-Assisted Synthesis | Zinc Boron Nitride (Zn-BNT) | Solvent-free, 15 min | Rapid reaction, catalyst reusability. nih.gov |

| Photocatalysis | Platinum on Boron/Nitrogen co-doped Titanium Dioxide (Pt/TiO₂–B, N) | Visible light, Ethanol | Uses renewable energy, one-pot synthesis from nitroarenes. cnr.itnih.gov |

| Ultrasonication | Manganese Dioxide (MnO₂) nanoparticles | Aqueous medium | Short reaction times, high efficiency, green solvent. rsc.org |

| Solvent-Free Grinding | p-Toluenesulfonic acid | Room temperature | Simple product isolation, mild conditions, high efficiency. |

| Deep Eutectic Solvents (DES) | Choline Chloride/Urea (B33335) | Heating | Biodegradable and low-cost solvent, acts as both medium and catalyst. bohrium.com |

| Aqueous Synthesis | Cobalt Nanocomposite | Water, H₂ | Green solvent, use of non-noble metal catalyst. nih.gov |

In-Depth Mechanistic Studies of 1-Chloro-2,5-dimethyl-1H-benzimidazole Reactivity

The N-chloro bond in this compound is the key to its unique reactivity, yet it remains largely unexplored. This bond can potentially undergo homolytic cleavage to form a nitrogen-centered radical and a chlorine radical, or heterolytic cleavage to generate a nitrenium ion and a chloride anion, or a benzimidazole anion and a chloronium ion (Cl⁺). mdpi.comics-ir.orgresearchgate.net Each of these pathways could lead to distinct chemical transformations.

Future mechanistic studies should aim to elucidate these fundamental reaction pathways. A key area of investigation is the phenomenon of "chlorotropy," the intermolecular transfer of a chlorine atom between benzimidazole moieties, which has been observed in related 1-chlorobenzimidazoles. nih.gov Understanding the kinetics and thermodynamics of this process for the 2,5-dimethyl substituted derivative is crucial.

Advanced spectroscopic techniques, such as time-resolved NMR and EPR (Electron Paramagnetic Resonance) spectroscopy, could be employed to detect and characterize transient radical or ionic intermediates. Isotope labeling studies (e.g., using ³⁷Cl) could help trace the path of the chlorine atom in substitution and rearrangement reactions. Furthermore, kinetic studies under various conditions (e.g., different solvents, temperatures, and in the presence of radical initiators or scavengers) will be essential to distinguish between radical and ionic mechanisms. beilstein-journals.org These investigations will provide the fundamental knowledge needed to control the reactivity of this compound and harness it for targeted organic synthesis.

Synergistic Integration of Experimental and Computational Methodologies

The convergence of experimental and computational chemistry provides a powerful paradigm for accelerating chemical research. openmedicinalchemistryjournal.comjddhs.comnih.gov For a molecule like this compound, this synergy is essential for predicting its properties and guiding experimental design. acs.org

Computational methods, particularly Density Functional Theory (DFT), can be employed to model the molecule's electronic structure, predict its reactivity, and explore potential reaction mechanisms. nih.govresearchgate.netacs.org For instance, DFT calculations can determine the bond dissociation energy of the N-Cl bond, predict the most likely sites for nucleophilic or electrophilic attack, and calculate the energy barriers for different reaction pathways. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can predict how the molecule might interact with biological targets, guiding its exploration in drug discovery. mdpi.comresearchgate.net

The true power of this approach lies in the iterative feedback loop between theory and practice. Computational predictions can guide the design of targeted experiments to verify mechanistic hypotheses or synthesize novel derivatives. nih.gov Conversely, experimental results provide crucial data to validate and refine computational models, leading to more accurate future predictions. This integrated strategy minimizes trial-and-error experimentation, saves resources, and provides a deeper, more nuanced understanding of the molecule's chemical behavior. nih.gov

| Computational Method | Application for this compound | Experimental Validation |

| Density Functional Theory (DFT) | Calculate N-Cl bond dissociation energy; predict reaction pathways and transition states; simulate NMR, IR, and UV-Vis spectra. nih.govresearchgate.net | Kinetic studies; product analysis via chromatography and spectroscopy; comparison of experimental and simulated spectra. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the molecule's behavior in different solvents; study conformational dynamics and intermolecular interactions. researchgate.net | NMR spectroscopy (NOESY); X-ray crystallography to determine solid-state conformation. nih.gov |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.com | In vitro binding assays; enzyme inhibition studies. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of related derivatives based on structural features. jddhs.com | Synthesis and biological testing of a library of analogues. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Potentials

The unique electronic and steric properties of this compound suggest significant, yet undiscovered, potential in catalysis and synthetic methodology. researchgate.net Research should be directed toward exploring these novel applications.

One promising avenue is its use as a catalyst or catalytic precursor. Benzimidazoles are well-known precursors to N-heterocyclic carbenes (NHCs), a class of highly effective organocatalysts and ligands for transition metals. The effect of the N-chloro substituent on the formation and catalytic activity of the corresponding NHC is an unexplored and potentially fruitful area of research. The electron-withdrawing nature of the chlorine might modulate the electronic properties of the NHC, leading to new catalytic selectivities.

Furthermore, the N-Cl bond itself represents a source of reactive chlorine. The compound could potentially serve as an electrophilic chlorinating agent or an oxidant in catalytic cycles. ics-ir.org Its ability to participate in photoredox catalysis should also be investigated. acs.org Visible light could induce homolysis of the N-Cl bond, generating a nitrogen-centered radical capable of engaging in novel cyclization or functionalization reactions, a strategy that has seen success with other benzimidazole derivatives. beilstein-journals.org Exploring its utility in C-H functionalization reactions, where the benzimidazole moiety could act as a directing group and the N-Cl bond as an internal oxidant, could open up new pathways for late-stage modification of complex molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.